1-Bromo-4-(chloromethoxy)benzene
Overview
Description
1-Bromo-4-(chloromethoxy)benzene is an organic compound with the molecular formula C7H6BrClO. It is a derivative of benzene, where a bromine atom and a chloromethoxy group are substituted at the para positions of the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(chloromethoxy)benzene can be synthesized through various methods. One common method involves the reaction of 4-bromophenol with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(chloromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chloromethoxy group can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation, typically under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 4-(chloromethoxy)phenol or 4-bromoaniline.
Electrophilic Aromatic Substitution: Products like 1-bromo-4-(chloromethoxy)-2-nitrobenzene or 1-bromo-4-(chloromethoxy)-2-sulfonic acid.
Scientific Research Applications
1-Bromo-4-(chloromethoxy)benzene is utilized in various scientific research fields:
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(chloromethoxy)benzene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and chloromethoxy groups influences the electron density on the benzene ring, making it more susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with only a bromine substituent on the benzene ring.
Chlorobenzene: Contains only a chlorine substituent on the benzene ring.
Bromochlorobenzene: Contains both bromine and chlorine substituents on the benzene ring but lacks the methoxy group.
Uniqueness
1-Bromo-4-(chloromethoxy)benzene is unique due to the presence of both bromine and chloromethoxy groups, which confer distinct reactivity patterns and applications compared to its simpler analogs.
Properties
IUPAC Name |
1-bromo-4-(chloromethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLNKRJLMJMRAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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